Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH
Description
Significance of Non-Canonical Amino Acids in Peptide Science
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 genetically coded proteinogenic amino acids. Their incorporation into peptide chains is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor stability in the body and limited structural diversity. mdpi.com The introduction of ncAAs can confer a range of desirable properties, including resistance to enzymatic degradation, constrained conformations leading to higher receptor affinity and selectivity, and the introduction of novel chemical handles for bioconjugation or labeling. iris-biotech.denih.govsigmaaldrich.com This has profound implications for drug discovery, allowing for the development of peptide-based therapeutics with improved pharmacokinetic profiles and novel mechanisms of action. mdpi.com
Overview of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH as a Specialized Building Block
This compound is a prime example of a highly specialized non-canonical amino acid derivative designed for use in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.gov Its structure is meticulously crafted for a specific purpose.
Fmoc Group: The N-terminus is protected by the base-labile Fmoc group, the cornerstone of the most widely used SPPS strategy. researchgate.net
Modified Arginine Side Chain: The guanidino group of the arginine side chain is significantly altered. It is replaced by an amino-functionalized, carbamoylated guanidine (B92328) group. iris-biotech.deiris-biotech.de This modification serves two key purposes: it acts as a bioisosteric substitute for arginine and provides a site for further chemical modification or conjugation. iris-biotech.deiris-biotech.de
Boc and PEG Protecting/Linker Groups: The modified side chain incorporates two tert-butyloxycarbonyl (Boc) protecting groups and a short, two-unit polyethylene (B3416737) glycol (PEG) linker. The Boc groups protect the reactive nitrogens during synthesis, while the PEG linker enhances solubility and provides a spacer for attached moieties. nih.gov
This complex derivative is not merely a protected amino acid but a sophisticated tool that allows for the creation of peptides with unique functionalities, particularly for creating labeled ligands with high receptor affinity. iris-biotech.deiris-biotech.de The carbamoylguanidine group is chemically stable and has a lower basicity (pKa of approximately 8) than a standard arginine guanidinium (B1211019) group, yet it is still sufficiently basic to be protonated at physiological pH, allowing it to mimic natural arginine in biological interactions. iris-biotech.deiris-biotech.de
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1872226-96-4 |
| Molecular Formula | C₃₈H₅₄N₆O₁₁ |
| Molecular Weight | 770.87 g/mol |
| Appearance | Powder |
| Storage Temperature | -20°C |
Data sourced from product information sheets. iris-biotech.deiris-biotech.de
Historical Context of Arginine Analogues in Peptide Chemistry
The incorporation of arginine into peptides has always presented a challenge in chemical synthesis due to the high basicity and nucleophilicity of its guanidino side chain. nih.govnih.gov Early peptide synthesis efforts required effective protection of this group to prevent unwanted side reactions. mdpi.com
In the era of Boc-based SPPS, protecting groups like tosyl (Tos) and nitro (NO₂) were common, but they required harsh cleavage conditions (e.g., strong acids like HF) that could damage sensitive peptide sequences. nih.govpeptide.com The advent of the milder Fmoc chemistry necessitated the development of new, acid-labile arginine protecting groups that were stable to the basic conditions used for Fmoc removal.
This led to the development of sulfonyl-based protecting groups like Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and subsequently Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). mdpi.comnih.gov Each iteration offered improvements in cleavage kinetics and reduction of side reactions. Another approach involved using two Boc groups to protect the guanidino function, as seen in Fmoc-Arg(Boc)₂-OH. sigmaaldrich.commdpi.com
Beyond simple protection, chemists began to create arginine analogues, or bioisosteres, to modulate the properties of peptides. mdpi.comrsc.org These are molecules or groups that have similar physical or chemical properties to arginine and produce broadly similar biological effects. The development of this compound is a direct result of this evolution, moving beyond mere protection to the creation of a functionalized arginine mimic that can be used to build peptides with novel properties, such as serving as a platform for attaching labels. iris-biotech.deiris-biotech.de
Table 2: Evolution of Common Arginine Protecting Groups for Fmoc-SPPS
| Protecting Group | Abbreviation | Key Feature |
|---|---|---|
| Pentamethylchromanesulfonyl | Pmc | Acid-labile, an early standard for Fmoc synthesis. |
| Pentamethyldihydrobenzofuran-sulfonyl | Pbf | More acid-labile than Pmc, reduces side reactions. nih.govchempep.com |
| bis-tert-Butoxycarbonyl | (Boc)₂ | Utilizes bulky Boc groups for protection. sigmaaldrich.comchempep.com |
| Nitro | NO₂ | Very stable, requires specific reduction for cleavage. nih.govmdpi.com |
This table highlights some of the key protecting groups developed for the arginine side chain in the context of Fmoc-based peptide synthesis.
Scope and Academic Relevance of this compound in Contemporary Research
The academic relevance of this compound lies in its role as a sophisticated building block for creating advanced molecular probes and peptidomimetics. Its primary application is in the synthesis of peptide ligands where one of the native arginine residues is replaced by this analogue. The key advantage is that after the peptide is fully synthesized and the Boc groups on the modified arginine are removed, the exposed primary amine on the PEG linker serves as a specific handle for conjugation. iris-biotech.deiris-biotech.de
This strategy has been successfully employed to create high-affinity labeled ligands for G protein-coupled receptors (GPCRs). For instance, researchers have used this building block to synthesize analogues of peptide receptor ligands such as angiotensin II, neurotensin(8-13) (B549770), and neuropeptide Y mimics. iris-biotech.deiris-biotech.de By attaching fluorescent dyes or radioactive isotopes (like tritium) to the PEG linker of the modified arginine, scientists can create tools to study receptor localization, trafficking, and binding kinetics with high precision, while the core peptide's ability to bind its receptor remains largely intact. iris-biotech.deiris-biotech.de The modified carbamoylguanidine group effectively mimics the natural arginine, ensuring that the high receptor affinity of the parent peptide is preserved. iris-biotech.deiris-biotech.de
The use of this compound is a clear demonstration of the trend in chemical biology towards the rational design of complex molecular tools to dissect intricate biological processes. It represents a convergence of organic synthesis, peptide chemistry, and pharmacology, enabling the creation of bespoke molecules to ask specific biological questions.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoylamino]methylidene]amino]pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54N6O11/c1-37(2,3)54-34(48)41-19-21-52-23-22-51-20-18-40-33(47)43-32(44-36(50)55-38(4,5)6)39-17-11-16-30(31(45)46)42-35(49)53-24-29-27-14-9-7-12-25(27)26-13-8-10-15-28(26)29/h7-10,12-15,29-30H,11,16-24H2,1-6H3,(H,41,48)(H,42,49)(H,45,46)(H3,39,40,43,44,47,50)/t30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYVNPBTHDTEMP-PMERELPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54N6O11 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Design and Chemical Characteristics of Fmoc L Arg Boc,peg 2 Nhboc Oh
Analysis of the Nα-Fmoc Protecting Group in Peptide Synthesis Methodologies
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and serves as a temporary protecting group for the α-amino (Nα) group of the amino acid. publish.csiro.au Its widespread adoption is due to its base-lability, which allows for its removal under mild basic conditions, typically with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). creative-peptides.com This deprotection strategy is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains, a critical feature for the selective and efficient construction of peptide chains. biosynth.comiris-biotech.de
The Fmoc group offers several advantages in peptide synthesis. Fmoc-amino acids are generally crystalline, stable solids with high purity, often exceeding 99% as determined by RP-HPLC. nih.gov They are also readily soluble in common solvents used in peptide synthesis. publish.csiro.au Furthermore, the fluorenyl moiety of the Fmoc group possesses a strong ultraviolet (UV) absorbance, which can be utilized for the real-time spectrophotometric monitoring of both the coupling and deprotection steps during automated peptide synthesis. publish.csiro.au
However, the use of the Fmoc group is not without its challenges. For instance, the formation of by-products can occur during the introduction of the Fmoc group to the amino acid. nih.gov Additionally, certain Fmoc-protected amino acids may exhibit poor solubility in less polar solvents. researchgate.net Despite these considerations, the benefits of the Fmoc protecting group have established it as a pivotal tool in the chemical synthesis of peptides. publish.csiro.au
| Feature | Description | Reference |
| Deprotection Condition | Mild base (e.g., 20% piperidine in DMF) | creative-peptides.com |
| Orthogonality | Compatible with acid-labile side-chain protecting groups | biosynth.comiris-biotech.de |
| Physical State | Generally crystalline and stable solids | publish.csiro.aunih.gov |
| Monitoring | Strong UV absorbance allows for reaction monitoring | publish.csiro.au |
The Role of the PEG(2) Moiety in Advanced Amino Acid Design
The inclusion of a short polyethylene (B3416737) glycol (PEG) linker, specifically a diethylene glycol (PEG(2)) unit, is a deliberate design choice aimed at enhancing the physicochemical properties of the amino acid derivative and the resulting peptides.
Chemical Rationale for PEGylation in Peptide Research
PEGylation, the covalent attachment of PEG chains to molecules like peptides and proteins, is a widely used strategy to improve their pharmacological properties. wikipedia.org Even short PEG linkers can impart significant benefits. The hydrophilic and flexible nature of the PEG chain can improve the solubility of hydrophobic peptides and reduce aggregation. peptide.compharmtech.com This is particularly advantageous during peptide synthesis, where aggregation can hinder reaction efficiency. Furthermore, PEGylation can shield the peptide from proteolytic enzymes, thereby increasing its stability and in vivo half-life. peptide.comyoutube.com
Impact of Polyethylene Glycol Linkers on Solubility and Stability for Research Applications
The incorporation of a PEG(2) linker within the structure of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH directly addresses challenges related to solubility and stability. The ethylene (B1197577) glycol units enhance the hydrophilicity of the molecule, which can improve its solubility in aqueous and organic solvents used in peptide synthesis and subsequent applications. biochempeg.com This improved solubility can facilitate more efficient coupling reactions and purification processes.
| Property | Effect of PEG(2) Linker | Reference |
| Solubility | Increased hydrophilicity improves solubility in various solvents. | peptide.combiochempeg.com |
| Stability | Steric hindrance from the linker can protect against proteolysis. | pharmtech.com |
| Aggregation | Reduced tendency for peptide aggregation. | peptide.com |
| Pharmacokinetics | Increased hydrodynamic size can reduce renal clearance. | wikipedia.org |
Design Principles of the Modified Guanidine (B92328) Side Chain
The guanidinium (B1211019) group of arginine plays a critical role in many biological interactions due to its positive charge and ability to form multiple hydrogen bonds. However, in certain research contexts, modification of this group is desirable.
Bioisosteric Replacement Strategies for L-Arginine
Bioisosteric replacement is a strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity or to improve its pharmacokinetic properties. spirochem.commdpi.com In the case of L-arginine, the highly basic guanidinium group can be a liability in terms of metabolic stability and cell permeability.
The structure of this compound features a modified guanidine side chain where two of the guanidinium nitrogens are protected with Boc groups, and another is linked to the PEG(2)-NHBoc moiety. This extensive modification serves to neutralize the positive charge of the guanidinium group and alter its hydrogen bonding capacity. This can be considered a form of temporary bioisosteric replacement, where the properties of the arginine side chain are masked during synthesis and can be restored upon deprotection.
More advanced bioisosteric replacement strategies for the arginine guanidinium group involve replacing it with other functional groups that can mimic its size, shape, and electrostatic interactions. For example, researchers have explored replacing the guanidinium group with a guanidiniocarbonyl pyrrole (B145914) moiety to create artificial amino acids with altered anion binding properties. nih.gov Another approach, termed the REPLACE strategy, uses computational methods to identify fragment-based alternatives for critical residues like arginine in peptide inhibitors. nih.govnih.gov These strategies aim to develop more "drug-like" molecules with improved properties for therapeutic applications. nih.gov
Chemical Stability of the Carbamoylguanidine Structure
The carbamoylguanidine group, which replaces the natural guanidine moiety in this arginine derivative, is a chemically stable structure. iris-biotech.deiris-biotech.de This stability is crucial for its successful incorporation into peptides during the often-repetitive and chemically demanding steps of solid-phase peptide synthesis. The protection of the guanidine functionality is a critical aspect of arginine chemistry in SPPS, as the unprotected group is strongly nucleophilic and can lead to undesirable side reactions, such as self-cyclization to form a δ-lactam during the activation step. mdpi.comgoogle.com
The design of this compound addresses this challenge by converting the guanidine into a less reactive, Boc-protected carbamoylguanidine. Studies on related arginine derivatives with dual Boc protection on the side chain have demonstrated considerable stability. For instance, Fmoc-Arg(Boc)₂-OH shows high stability in solutions of DMF and N-butylpyrrolidone (NBP) over extended periods. nih.gov Even at elevated temperatures (45 °C) in the presence of coupling activators, which mimic synthesis conditions, the bis-Boc derivative remains largely stable and compatible with standard coupling reaction times. nih.gov The carbamoylguanidine structure in this compound is likewise designed for chemical robustness throughout the synthesis process. iris-biotech.deiris-biotech.de This stability ensures that the side chain remains intact until the final deprotection step, preventing the formation of impurities and ensuring the homogeneity of the target peptide.
Stereochemical Integrity of the L-Arginine Moiety
Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The "L" designation in this compound signifies that the arginine core of the molecule possesses the natural L-configuration.
The synthetic procedures used to produce this derivative and the conditions employed during its use in SPPS are designed to preserve this stereochemistry. Standard peptide coupling reagents (such as HBTU/HOBt or PyBOP/HOBt) and bases like DIPEA are used for its incorporation into peptide chains. iris-biotech.deiris-biotech.de While harsh conditions can sometimes lead to racemization (the conversion of an L-amino acid to a mixture of L- and D-isomers), modern peptide synthesis protocols are optimized to minimize this risk.
The retention of stereochemical integrity for arginine mimetics and derivatives incorporated into peptides is typically confirmed using analytical techniques. nih.gov High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly TOCSY (Total Correlation Spectroscopy) experiments, is a powerful method to differentiate between diastereomers that would arise from racemization. nih.gov The successful application of this compound in synthesizing peptidic ligands with high receptor affinity for targets like angiotensin II and neurotensin (B549771) implicitly confirms the preservation of the correct stereochemistry, as such high-affinity binding is stereochemically dependent. iris-biotech.deiris-biotech.de
Table 2: Compound Names Mentioned
| Abbreviated Name | Full Chemical Name |
|---|---|
| This compound | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N'-t-butyloxycarbonyl-N''-(2-(2-(2-t-butyloxycarbonylamino)ethoxy)ethoxy)ethylcarbamoyl)-L-arginine |
| Fmoc-Arg(Boc)₂-OH | N-α-Fmoc-N-ω,N-ω'-bis-t-butoxycarbonyl-L-arginine |
| Fmoc-Arg(Pbf)-OH | N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| HOBt | Hydroxybenzotriazole |
| DIPEA | N,N-Diisopropylethylamine |
| DMF | Dimethylformamide |
| TFA | Trifluoroacetic acid |
| Boc | tert-butyloxycarbonyl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl |
| PEG | Polyethylene glycol |
Synthetic Methodologies for Fmoc L Arg Boc,peg 2 Nhboc Oh and Its Precursors
General Principles of Amino Acid Derivatization for Peptide Synthesis
The chemical synthesis of peptides is a systematic process that involves the sequential addition of amino acids to a growing chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily blocked or "protected". peptide.com This is the core principle of amino acid derivatization in peptide synthesis.
The most common strategy is Solid-Phase Peptide Synthesis (SPPS), where the first amino acid is anchored to a solid support, and subsequent amino acids are added in a stepwise manner. biosynth.comsigmaaldrich.com Each incoming amino acid has its α-amino group protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) or a tert-butyloxycarbonyl (Boc) group, to prevent self-polymerization. peptide.com The carboxyl group of the incoming amino acid is activated to facilitate the formation of a peptide bond with the deprotected α-amino group of the resin-bound amino acid.
Furthermore, any reactive side chains of the amino acids must also be protected. biosynth.com These side-chain protecting groups must be stable to the conditions used for the removal of the α-amino protecting group during peptide chain elongation. peptide.com The selection of these protecting groups is critical and is guided by the principle of orthogonality, which allows for the selective removal of one type of protecting group in the presence of others. biosynth.compeptide.com
Deprotection: Removal of the N-terminal protecting group of the resin-bound peptide.
Washing: Removal of excess deprotection reagent and by-products.
Coupling: Addition of the next N-protected and side-chain-protected amino acid, which has its carboxyl group activated.
Washing: Removal of excess reagents and by-products.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed. biosynth.com
Synthetic Routes to the PEG(2)-NHBoc Modified Arginine Side Chain
The modification of the arginine side chain with a polyethylene (B3416737) glycol (PEG) linker terminating in a Boc-protected amine introduces a valuable handle for further chemical modifications or for altering the physicochemical properties of the resulting peptide. wikipedia.org
The guanidinium (B1211019) group of arginine presents a unique challenge for derivatization due to its high basicity and potential for multiple side reactions. mdpi.com Direct functionalization of the guanidinium group is often complex. A common strategy involves the synthesis of arginine derivatives from other amino acids, such as ornithine. researchgate.net Ornithine, with its primary amine side chain, provides a more straightforward reactive site for the introduction of the desired functional groups.
A key intermediate in the synthesis of many arginine derivatives is N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea, which serves as a guanylating agent. researchgate.net This reagent can react with the side-chain amine of an ornithine derivative to form the protected guanidinium group of arginine.
Another approach involves the solid-phase synthesis of the guanidine (B92328) group directly on the resin. researchgate.net This can be achieved by reacting an isothiocyanate derivative of ornithine with the amino group of a solid support, followed by S-methylation and subsequent guanidinylation. researchgate.net
PEGylation, the attachment of PEG chains, is a widely used strategy to enhance the solubility, stability, and pharmacokinetic properties of peptides and proteins. wikipedia.orgnih.gov In the context of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH, a short di-ethylene glycol (PEG(2)) linker is incorporated.
The synthesis of such a modified amino acid typically involves the reaction of a suitably protected arginine precursor with a functionalized PEG linker. For instance, an amino-functionalized PEG linker can be reacted with a precursor containing a carboxylic acid group, or a PEG linker with a reactive leaving group can be coupled with an amine on the arginine side-chain precursor. The terminal end of the PEG linker is also protected, in this case with a Boc group, to allow for selective deprotection and further modification at a later stage.
The incorporation of this PEGylated and Boc-protected moiety onto the arginine side chain creates a bioisosteric substitute for natural arginine. iris-biotech.de This modified building block can be incorporated into peptides using standard SPPS protocols, although coupling efficiency may be enhanced by using anhydrous solvents and slightly elevated temperatures. iris-biotech.de
Introduction and Management of Protecting Groups (Fmoc, Boc)
The successful synthesis of complex molecules like this compound relies heavily on the strategic use of protecting groups. The Fmoc and Boc groups are two of the most widely used protecting groups in peptide synthesis due to their distinct and complementary chemical properties.
| Protecting Group | Abbreviation | Chemical Structure | Cleavage Condition | Primary Use |
|---|---|---|---|---|
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc- | Base (e.g., Piperidine) | α-Amino group protection |
| tert-Butoxycarbonyl | Boc | Boc- | Acid (e.g., Trifluoroacetic Acid - TFA) | α-Amino and side-chain protection |
Orthogonal protection is a fundamental concept in modern organic synthesis, particularly in the construction of complex molecules like peptides. peptide.compsu.edu It refers to the use of multiple protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. biosynth.comnih.gov
In the synthesis of this compound, an orthogonal protection scheme is essential. The Fmoc group, which protects the α-amino group, is base-labile and is typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). peptide.comuci.edu In contrast, the Boc groups, which protect the modified guanidinium side chain and the terminal amine of the PEG linker, are acid-labile and are removed with strong acids such as trifluoroacetic acid (TFA). peptide.com
This orthogonality ensures that the side chain and PEG linker remain protected during the iterative cycles of Fmoc deprotection and coupling that occur during solid-phase peptide synthesis. nih.gov The Boc groups are then typically removed during the final cleavage of the peptide from the resin, which is also carried out under strongly acidic conditions.
The guanidinium group of arginine is a strongly basic and nucleophilic functional group, which presents significant challenges during peptide synthesis. mdpi.com If left unprotected, it can lead to several side reactions, including:
Acylation: The guanidinium group can be acylated by the activated carboxyl group of the incoming amino acid.
Lactam Formation: The δ-amino group of the arginine side chain can cyclize onto the activated carboxyl group of the same residue, leading to the formation of a stable lactam and termination of the peptide chain. mdpi.com
Solubility Issues: The protonated guanidinium group can lead to poor solubility of the protected amino acid in the organic solvents commonly used in SPPS. mdpi.com
To overcome these challenges, a variety of protecting groups have been developed for the arginine side chain. These groups are designed to reduce the basicity and nucleophilicity of the guanidinium moiety. Some common protecting groups for arginine include:
| Protecting Group | Abbreviation | Key Features |
|---|---|---|
| Tosyl | Tos | Used in Boc-based SPPS. peptide.com |
| Nitro | NO2 | Can prevent δ-lactam formation. mdpi.com |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Commonly used in Fmoc-based SPPS; reduces electron density of the guanidinium group. reddit.com |
| Di-Boc | (Boc)2 | Blocks both Nω and Nω' positions of the guanidinium group. mdpi.com |
In the case of this compound, the guanidinium group is modified to a carbamoylguanidine structure, which has a lower basicity than the unsubstituted guanidine group. iris-biotech.de This modification, along with the Boc protecting groups, effectively mitigates the risk of side reactions during peptide synthesis. The use of multiple Boc groups on the modified side chain ensures complete protection and prevents undesired reactivity.
Purification and Spectroscopic Characterization of the Compound
The purification and characterization of This compound are critical to ensure its identity and purity before its use in peptide synthesis.
Purification: Following its synthesis, the crude product is typically purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). evitachem.com This technique separates the target compound from impurities based on differences in hydrophobicity. A gradient of an organic solvent (e.g., acetonitrile) in water, often with a small amount of trifluoroacetic acid (TFA), is used as the mobile phase. The fractions containing the pure product are collected, combined, and lyophilized to yield the final compound as a solid. The purity of the final product is often assessed by analytical RP-HPLC. sigmaaldrich.com
Spectroscopic Characterization: While specific, detailed experimental spectra for this compound are not widely available in the reviewed literature, the characterization would typically involve a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry would be used to confirm the molecular weight of the compound. The expected molecular weight for C₃₈H₅₄N₆O₁₁ is 770.87 g/mol . iris-biotech.deiris-biotech.de
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be employed to confirm the structure of the molecule.
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the Fmoc group, the protons of the arginine side chain and backbone, the protons of the two Boc protecting groups (typically appearing as singlets in the upfield region), and the methylene (B1212753) protons of the PEG linker.
¹³C NMR: The carbon NMR spectrum would provide evidence for all the carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the carbamate (B1207046) groups, the aromatic carbons of the Fmoc group, and the carbons of the arginine and PEG moieties.
Due to the lack of specific published data for the title compound, representative data for its key precursors are provided below.
Table 1: Physicochemical and Spectroscopic Data for Precursors
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| Fmoc-L-Arg(Boc)₂-OH | C₃₁H₄₀N₄O₈ | 596.67 sigmaaldrich.com | ¹H NMR and ¹³C NMR would show characteristic signals for the Fmoc, Boc, and arginine moieties. Purity (HPLC): ≥91.0% sigmaaldrich.com |
| Boc-NH-PEG(2)-NHBoc | C₁₄H₂₈N₂O₅ | 320.38 | ¹H NMR and ¹³C NMR would show signals for the Boc groups and the ethylene (B1197577) glycol units. |
Incorporation of Fmoc L Arg Boc,peg 2 Nhboc Oh in Solid Phase Peptide Synthesis Spps
Optimizing Coupling Conditions for Modified Arginine Residues
The successful incorporation of sterically hindered and modified amino acids like Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH into a peptide sequence during SPPS is highly dependent on the careful optimization of coupling conditions. The bulky nature of the protected side chain presents challenges to the standard coupling protocols.
The choice of coupling reagent and base is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. reddit.comcreative-peptides.com For sterically demanding couplings, including those involving modified arginine residues, several reagent combinations are commonly employed.
Uronium/Aminium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are popular due to their high reactivity and the water-solubility of their byproducts. evitachem.combachem.com They are often used in conjunction with an additive like HOBt (Hydroxybenzotriazole) to suppress racemization and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). creative-peptides.compeptide.comfiveable.me HBTU, in particular, is noted for its ability to form active esters that readily react with amines to form peptide bonds. creative-peptides.com
Phosphonium (B103445) Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective coupling reagent, known for causing less racemization than carbodiimides and for its rapid reaction times. reddit.comfiveable.me It is highly soluble in common SPPS solvents. reddit.com Like HBTU, it is often used with HOBt and DIPEA to enhance coupling efficiency. fiveable.me
Carbodiimides and Additives: The combination of a carbodiimide, such as DIC (N,N'-Diisopropylcarbodiimide), with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a powerful and safer alternative to HOBt-based methods. rsc.orgnih.gov OxymaPure is non-explosive and has been shown to be superior to HOBt in terms of coupling efficiency and reducing racemization. nih.govoxymapure.com This combination is also compatible with a wide range of "green" solvents. rsc.orgoxymapure.com
The selection among these reagents often depends on the specific sequence and the steric hindrance of the amino acid being coupled. For particularly difficult couplings, the use of more potent reagents or combinations may be necessary.
Table 1: Common Coupling Reagents and their Characteristics
| Coupling Reagent | Additive/Base | Advantages | Considerations |
| HBTU/TBTU | HOBt, DIPEA | High reactivity, water-soluble byproducts. creative-peptides.combachem.com | Potential for racemization without additives. creative-peptides.com |
| PyBOP | HOBt, DIPEA | Rapid reactions, low racemization. reddit.comfiveable.me | --- |
| DIC | OxymaPure | High efficiency, safer than HOBt, compatible with green solvents. rsc.orgnih.gov | --- |
The choice of solvent and the reaction temperature play a significant role in the efficiency of the coupling reaction.
Solvent Systems: The solvent must be capable of dissolving the reagents and swelling the solid-phase resin to ensure that all reactive sites are accessible. lu.se Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS due to their excellent solvating properties. lu.se For the incorporation of this compound, a mixture of DMF and NMP (e.g., 80:20) has been successfully used. iris-biotech.de The use of anhydrous solvents is crucial as water can hydrolyze the activated amino acid, reducing the coupling yield. iris-biotech.de Recent research has also focused on finding "greener" solvent alternatives to DMF and NMP, which are classified as Substances of Very High Concern. lu.se
Temperature: Increasing the reaction temperature can enhance the coupling efficiency for sterically hindered residues. iris-biotech.de For the incorporation of this modified arginine derivative, coupling at a slightly elevated temperature of 35-40 °C has been shown to improve the outcome. iris-biotech.de However, higher temperatures can also increase the risk of side reactions, such as racemization. bachem.com Microwave-assisted SPPS, which utilizes elevated temperatures for very short periods, has also been shown to be effective for difficult couplings. oxymapure.com
To drive the coupling reaction to completion, especially when dealing with bulky amino acids, it is common practice to use an excess of the protected amino acid and the coupling reagents relative to the reactive sites on the resin. iris-biotech.de For the incorporation of this compound, using a threefold excess of the building block has been reported to give high yields, although this often requires a prolonged coupling time. iris-biotech.de The exact stoichiometry will depend on the specific resin, the coupling reagents chosen, and the sequence being synthesized. Monitoring the reaction for completion using a qualitative test like the Kaiser test is essential to ensure that the coupling has proceeded as expected. peptide.com
The bulky side chain of this compound sterically hinders the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the resin. This steric hindrance leads to slower reaction kinetics compared to the coupling of smaller, unhindered amino acids. researchgate.net To compensate for the slower reaction rate, a prolonged coupling time is often necessary. iris-biotech.de For instance, a coupling time of 16 hours has been used to achieve high yields for the incorporation of this modified arginine. iris-biotech.de The kinetics of the reaction are also influenced by the choice of coupling reagent, with uronium and phosphonium salt reagents generally exhibiting faster kinetics than carbodiimide-based methods. reddit.comcreative-peptides.com
Fmoc Deprotection and Resin Cleavage Protocols
Following the successful coupling of the modified arginine residue, the N-terminal Fmoc protecting group must be removed to allow for the next amino acid to be added to the peptide chain.
The Fmoc group is designed to be labile to basic conditions, allowing for its selective removal without affecting the acid-labile Boc protecting groups on the arginine side chain or the bond linking the peptide to the resin. evitachem.comsigmaaldrich.com
The standard reagent for Fmoc deprotection is a solution of piperidine (B6355638) in DMF, typically at a concentration of 20%. nih.govscielo.org.mx The mechanism involves a base-catalyzed β-elimination. mdpi.com However, incomplete Fmoc removal can occur due to factors such as steric hindrance from bulky protecting groups or peptide aggregation on the resin, which can hinder the access of piperidine to the Fmoc group. scielo.org.mxresearchgate.net For arginine residues, the deprotection can be less efficient and may require longer reaction times, with a minimum of 10 minutes often being necessary. researchgate.netnih.gov
Alternative, less nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used for Fmoc removal and may be advantageous in certain situations, although care must be taken as DBU can catalyze side reactions like aspartimide formation. peptide.com The choice of deprotection conditions must be carefully considered to ensure complete and selective Fmoc removal without compromising the integrity of the growing peptide chain.
Acid-Labile Protecting Group Removal Post-Synthesis
The final step in SPPS after chain elongation is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. For peptides incorporating this compound, this process is critical for the deprotection of the two tert-butyloxycarbonyl (Boc) groups from the modified guanidino function. This deprotection is achieved under strong acidic conditions, typically using trifluoroacetic acid (TFA).
The selection of the appropriate cleavage cocktail is crucial to ensure complete deprotection and to prevent side reactions with sensitive amino acid residues. The Boc groups are readily cleaved by TFA, generating reactive tert-butyl cations. thermofisher.com These cations can lead to the alkylation of nucleophilic residues such as tryptophan, methionine, and cysteine if not effectively scavenged. thermofisher.comsigmaaldrich.com
Standard cleavage cocktails for Fmoc-based SPPS are generally effective for the deprotection of the Arg(Boc,PEG(2)-NHBoc) side chain. The composition of these cocktails is tailored to the specific amino acids present in the peptide sequence.
| Reagent Cocktail | Composition | Primary Application and Remarks | Reference |
|---|---|---|---|
| Reagent K | TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) | A widely used, robust cocktail for peptides containing multiple sensitive residues, including arginine, tryptophan, and cysteine. | sigmaaldrich.com |
| Reagent B | TFA/phenol/water/TIPS (88:5:5:2) | A general-purpose, non-malodorous cocktail suitable for most peptides. Triisopropylsilane (B1312306) (TIPS) is an effective scavenger for trityl and other carbocations. | wpmucdn.com |
| TFA/TIS/water | 95:2.5:2.5 | A common and effective cocktail for many sequences, particularly when Trp is protected with a Boc group. | sigmaaldrich.com |
The cleavage reaction is typically carried out at room temperature for 2 to 4 hours. thermofisher.com For peptides with multiple protecting groups or complex sequences, extended cleavage times may be necessary to ensure complete deprotection. nih.gov
Minimizing Side Reactions During SPPS with Highly Functionalized Amino Acids
The unique structure of this compound influences its reactivity and potential for side reactions during SPPS.
A potential side reaction in peptide synthesis is the acylation of nucleophilic amino acid side chains. The guanidino group of natural arginine is strongly basic (pKa ≈ 12.5) and is typically protonated throughout the synthesis, which limits its nucleophilicity. However, protecting groups are still necessary to prevent side reactions.
The modified guanidino group in this compound has a significantly lower basicity, with a pKa of approximately 8. iris-biotech.deiris-biotech.de This reduced basicity, coupled with the steric hindrance provided by the Boc and PEG-NHBoc protecting groups, minimizes the risk of undesired acylation of the side chain during the coupling steps of SPPS. The carbamoylguanidine core of this modified arginine is a chemically stable structure. iris-biotech.deiris-biotech.de
The synthesis of peptides containing sensitive residues like tryptophan and cysteine requires careful selection of protecting groups and cleavage conditions to prevent modification.
Tryptophan: The indole (B1671886) side chain of tryptophan is susceptible to oxidation and alkylation by carbocations generated during TFA cleavage. thermofisher.com To mitigate these side reactions, the use of an acid-labile Boc protecting group on the indole nitrogen (Fmoc-Trp(Boc)-OH) is highly recommended. peptide.com The presence of scavengers such as triisopropylsilane (TIPS) or 1,2-ethanedithiol (B43112) (EDT) in the cleavage cocktail is also essential to quench the reactive species that could otherwise modify the tryptophan residue. sigmaaldrich.com
Cysteine: The sulfhydryl group of cysteine is highly nucleophilic and prone to oxidation, leading to disulfide bond formation, and can also be alkylated during cleavage. sigmaaldrich.com The standard protective group used for cysteine in Fmoc-SPPS is the trityl (Trt) group (Fmoc-Cys(Trt)-OH). uchile.cl The Trt group is labile to TFA and is removed during the final cleavage step. Effective scavenging with reagents like EDT is crucial to prevent the reattachment of the trityl cation to the deprotected thiol and to minimize other side reactions. sigmaaldrich.com
The use of this compound in sequences containing these sensitive residues necessitates the implementation of these standard protective strategies to ensure the integrity of the final peptide.
Advanced SPPS Techniques for Challenging Sequences Incorporating this compound
The synthesis of long or "difficult" peptide sequences, which are prone to aggregation and incomplete reactions, can be facilitated by advanced SPPS techniques. Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a powerful tool to improve the efficiency of both coupling and deprotection steps. nih.gov
Microwave energy can significantly reduce reaction times and enhance the quality of the synthesized peptides, particularly for sequences that are challenging to assemble under conventional conditions. nih.govluxembourg-bio.com The application of microwave heating can help to overcome the steric hindrance associated with bulky amino acid derivatives like this compound and improve coupling efficiency, especially in sterically demanding contexts. sigmaaldrich.cnbiotage.com While specific studies on the use of this compound in MA-SPPS are not extensively documented, the general principles of microwave-assisted synthesis are applicable. Optimized methods for MA-SPPS can help to control common side reactions and improve yields for complex peptides incorporating this modified arginine derivative. nih.gov
For the incorporation of this compound, which may exhibit slower coupling kinetics due to its bulk, increasing the coupling temperature to 35-40 °C and extending the coupling time to 16 hours has been shown to result in high yields. iris-biotech.deiris-biotech.de These conditions can be further optimized and potentially accelerated through the use of microwave irradiation.
Applications of Fmoc L Arg Boc,peg 2 Nhboc Oh in Chemical Biology and Advanced Materials Research
Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability, bioavailability, and receptor-binding characteristics. The incorporation of Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH into peptide sequences is a key strategy for creating next-generation research tools and potential therapeutic leads.
Engineering of Bioactive Peptides with Enhanced Research Utility
The integration of this compound into peptides using solid-phase peptide synthesis (SPPS) enhances their utility for research purposes. iris-biotech.deevitachem.com The PEG moiety, a short chain of two ethylene (B1197577) glycol units, can improve the water solubility of hydrophobic peptides and proteins. evitachem.comwikipedia.org This is a significant advantage in many experimental settings where aggregation can be a limiting factor.
Furthermore, the process of attaching PEG chains, known as PEGylation, can increase the hydrodynamic size of a molecule, which has been shown to prolong its circulation time in vivo by reducing renal clearance. wikipedia.org While the short PEG(2) linker in this specific compound has a modest effect on size, it contributes to altering the physicochemical properties of the parent peptide. The carbamoylguanidine group that replaces the natural guanidine (B92328) group is chemically stable, and the entire structure is designed for straightforward incorporation into peptides via standard SPPS protocols, although the bulky nature of the side-chain may necessitate longer coupling times or slightly elevated temperatures for optimal efficiency. iris-biotech.deiris-biotech.desigmaaldrich.com
Mimicry of Arginine Functionality for Receptor Ligand Development
The arginine residue is fundamental to many biological recognition processes, largely due to the strong ionic interactions formed by its positively charged guanidinium (B1211019) group. nih.govresearchgate.net this compound is designed as a bioisosteric substitute for L-arginine. iris-biotech.deiris-biotech.de Its modified carbamoylguanidine group has a lower basicity (pKa ≈ 8) than the natural guanidinium group but remains sufficiently basic to be protonated at physiological pH. iris-biotech.deiris-biotech.de This allows it to effectively mimic the electrostatic interactions of native arginine, a critical feature for maintaining high-affinity binding to target receptors. iris-biotech.denih.gov
This mimetic capability has been successfully exploited to develop high-affinity ligands for a variety of peptide receptors. Research has demonstrated its application in creating potent mimics for receptors of angiotensin II, neuropeptide Y, and neurotensin(8-13) (B549770), where the modified arginine analogue successfully replaced the natural residue without significant loss of receptor affinity. iris-biotech.deiris-biotech.de The design of such arginine mimetics aims to overcome the challenges associated with the high basicity of the natural guanidino group, which can lead to poor selectivity and low bioavailability in drug candidates. nih.govresearchgate.net
| Target Receptor System | Natural Ligand Example | Application of Arginine Mimic | Reference |
|---|---|---|---|
| Renin-Angiotensin System | Angiotensin II | Development of high-affinity labeled antagonists for receptor studies. | iris-biotech.de, iris-biotech.de |
| Neuropeptide Y System | Neuropeptide Y (NPY) | Creation of NPY receptor ligand mimics for research. | iris-biotech.de, iris-biotech.de |
| Neurotensin (B549771) System | Neurotensin | Synthesis of labeled neurotensin(8-13) analogues with high receptor affinity. | iris-biotech.de, iris-biotech.de |
Impact on Conformational Restraints and Molecular Scaffolds
The introduction of non-natural amino acids like this compound can significantly influence the three-dimensional structure of a peptide. The bulky and flexible nature of the protected, PEGylated side chain can impose conformational restraints on the peptide backbone. wikipedia.orgsigmaaldrich.com These restraints can guide the peptide into specific secondary structures, such as turns or helices, which may be crucial for biological activity.
By altering the peptide's conformation, this building block helps in the creation of defined molecular scaffolds. wikipedia.org This is a key principle in peptidomimetic design, where the goal is often to stabilize a bioactive conformation that is recognized by a biological target. The ability to control peptide shape is essential for designing molecules with high specificity and potency. While the primary role of this specific derivative is often centered on providing a conjugation handle and mimicking arginine, its steric bulk is an inherent feature that influences the final molecular architecture. broadpharm.com
Bioconjugation Strategies Utilizing the PEGylated Arginine Moiety
Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The this compound derivative is explicitly designed to facilitate this process. The key feature is the terminal Boc-protected amine on the PEG linker (Boc-NH-), which serves as a latent chemical handle for site-specific modification. iris-biotech.debiochempeg.com
Site-Specific Labeling of Peptides and Proteins for Research Probes
A major application of this compound is to serve as a platform for site-specific labeling. iris-biotech.denih.gov During SPPS, the this compound is incorporated at a desired position within the peptide sequence. After the peptide is fully assembled and the N-terminal Fmoc group is removed, all side-chain protecting groups are cleaved, except for the Boc group on the PEG linker, which is stable to standard TFA cleavage cocktails that remove other groups like Pbf from arginine.
This orthogonal protection strategy leaves a single, uniquely protected amine on the PEG chain. This Boc group can then be selectively removed under mild acidic conditions to expose a primary amine. biochempeg.com This amine becomes a specific attachment point for a wide array of research probes, including biotin (B1667282) (for affinity purification), chelating agents (for radiometal labeling), or other reporter molecules, without affecting other amino acids in the peptide. iris-biotech.demdpi.com This method ensures that the label is positioned away from the core peptide sequence, minimizing potential interference with its biological activity.
Development of Fluorescent and Tritium-Labeled Peptide Receptor Ligands
The site-specific labeling strategy described above has been effectively used to create fluorescently and radioactively labeled receptor ligands for research. iris-biotech.deiris-biotech.de After incorporating this compound into a peptide ligand and deprotecting the terminal amine on the PEG linker, a fluorescent dye (e.g., a rhodamine or fluorescein (B123965) derivative) can be covalently attached. nih.gov This yields a fluorescent ligand that can be used in applications such as fluorescence microscopy, flow cytometry, and fluorescence polarization assays to visualize and quantify receptor binding and localization.
Similarly, for radiolabeling, the exposed amine can be acylated with a precursor for tritium (B154650) labeling. iris-biotech.denih.gov Tritium ([³H]) is a beta-emitting isotope of hydrogen commonly used in radioligand binding assays due to its high specific activity. nih.govdtu.dk This approach has been successfully used to generate tritiated versions of angiotensin, neuropeptide Y, and neurotensin receptor ligands, enabling highly sensitive and quantitative pharmacological studies of these receptor systems. iris-biotech.deiris-biotech.de
| Label Type | Labeling Chemistry Example | Research Application | Reference |
|---|---|---|---|
| Fluorescence | Coupling of an NHS-ester activated fluorophore to the deprotected amine on the PEG linker. | Live-cell imaging, flow cytometry, receptor localization studies. | iris-biotech.de, nih.gov |
| Tritium ([³H]) | Acylation with a tritiated precursor or reduction of a suitable precursor with tritium gas. | Radioligand binding assays, receptor quantification, pharmacokinetic studies. | iris-biotech.de, iris-biotech.de, nih.gov |
| Biotin | Coupling of NHS-Biotin to the exposed amine. | Affinity purification, pull-down assays, surface immobilization. | iris-biotech.de |
Formation of Stable Linkages via the PEG(2)-NHBoc Component
The PEG(2)-NHBoc component of this compound plays a crucial role in forming stable linkages in various chemical biology applications. The terminal Boc-protected amine on the PEG linker can be deprotected to reveal a primary amine, which can then participate in a variety of conjugation reactions. This allows for the stable attachment of this modified amino acid to other molecules or surfaces.
Commonly, the deprotected amine is reacted with activated esters, such as N-hydroxysuccinimide (NHS) esters, or isothiocyanates to form stable amide or thiourea (B124793) bonds, respectively. The bifunctional nature of the parent amino acid allows for its incorporation into a peptide sequence via its carboxylic acid and alpha-amine groups, while the side chain provides a reactive handle for further modification.
The presence of the short, hydrophilic PEG(2) linker can also improve the solubility and reduce the steric hindrance of the resulting conjugate, facilitating more efficient ligation reactions.
Integration into Complex Molecular Architectures (e.g., PROTAC Linkers for Research Tools)
This compound is a valuable tool for the construction of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs), for research purposes. PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
The linker region of a PROTAC is critical to its function, as it dictates the spatial orientation of the two binding moieties. The unique structure of this compound allows it to be incorporated into peptide-based PROTAC linkers. The Fmoc group enables its use in standard solid-phase peptide synthesis, while the Boc-protected side chain can be selectively deprotected to attach either the target protein binder or the E3 ligase ligand.
The defined length and flexibility of the PEG(2) portion of the side chain can be advantageous in optimizing the distance and orientation between the two ends of the PROTAC molecule.
Role in the Synthesis of Functionalized Peptide-Based Materials
The synthesis of functionalized peptide-based materials often utilizes specialized amino acid derivatives like this compound to impart specific properties to the final material.
Surface Modification of Biomaterials for Research Applications
In the field of biomaterials, surface properties are critical for dictating biological interactions. Peptides containing this compound can be synthesized and then grafted onto the surface of a biomaterial to alter its characteristics.
The process typically involves first synthesizing a peptide containing the modified arginine residue. The terminal amine of the PEGylated side chain can then be deprotected and used to covalently attach the peptide to a suitably activated surface. This can be used to introduce the positive charge of the arginine residue, which can enhance cell adhesion, or to introduce a specific binding motif for capturing proteins or other biomolecules for research applications.
The PEG linker can also serve to extend the functional part of the peptide away from the material surface, increasing its accessibility.
Development of Responsive Peptide Conjugates for Academic Study
Responsive or "smart" materials can change their properties in response to external stimuli. Peptide conjugates incorporating this compound can be designed to be responsive to changes in pH. The guanidinium group of the arginine side chain has a high pKa, meaning it is protonated and positively charged over a wide pH range.
By strategically placing this modified arginine within a peptide sequence, it is possible to create peptide conjugates that undergo conformational changes or alter their binding properties in response to pH shifts. For academic study, these responsive peptide conjugates can be used to investigate fundamental biological processes or to develop sensors.
Exploration of Structure-Activity Relationships in Modified Peptides (Excluding Clinical Efficacy)
The modification of peptides with non-natural amino acids like this compound is a powerful strategy for exploring structure-activity relationships (SAR). By systematically replacing natural amino acids with this modified residue, researchers can probe the importance of charge, hydrophilicity, and steric bulk at specific positions within a peptide.
For example, introducing the PEGylated arginine can help to understand the role of a localized positive charge and increased hydrophilicity on peptide folding, stability, and binding to its target. The ability to attach other molecules to the side chain also allows for the creation of libraries of peptide conjugates with varying functionalities, which can be screened to identify key structural features for a desired activity.
Analytical and Characterization Methodologies for Fmoc L Arg Boc,peg 2 Nhboc Oh in Peptide Constructs
Spectroscopic Analysis of Modified Peptide Sequences (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the primary structural confirmation of peptides incorporating Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH. They provide detailed information at the molecular level, confirming the covalent structure and the presence of all constituent parts, including the complex modified arginine side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful, non-destructive technique for elucidating the detailed structure of modified peptides in solution. numberanalytics.com 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments can confirm the presence of the PEG, Boc, and Fmoc (if not cleaved) groups through their characteristic chemical shifts.
¹H NMR: Protons within the PEG(2) linker typically appear as a series of multiplets in the 3.5-3.7 ppm region. The tert-butyl protons of the two Boc groups generate a prominent singlet around 1.4-1.5 ppm. scienceopen.com The aromatic protons of the Fmoc group, if present, would be visible in the downfield region (7.2-7.8 ppm). scienceopen.com
¹³C NMR: The carbons of the PEG linker and the quaternary and methyl carbons of the Boc groups provide distinct signals that confirm their presence. scienceopen.com For instance, the quaternary carbon of the t-butyl group (Cq tBu) often appears around 80 ppm. scienceopen.com
Interactive Table 1: Exemplary ¹H NMR Chemical Shifts for Moieties in Modified Arginine Derivatives
| Functional Group | Proton Type | Typical Chemical Shift (δ) in ppm |
|---|---|---|
| PEG Linker | -CH₂-O-CH₂- | 3.5 - 3.7 (multiplets) |
| Boc Group | tert-butyl (-C(CH₃)₃) | ~1.4 - 1.5 (singlet) |
| Fmoc Group | Aromatic Protons | 7.2 - 7.8 (multiplets) |
| Peptide Backbone | α-Proton (H-α) | ~4.1 - 4.4 (multiplet) |
Note: Exact chemical shifts can vary depending on the solvent and the surrounding amino acid sequence.
Mass Spectrometry (MS) is a cornerstone technique for peptide analysis, providing rapid and accurate determination of molecular weight. numberanalytics.com Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. For peptides containing this compound, MS confirms the successful incorporation of the modified residue by matching the experimentally observed mass-to-charge (m/z) ratio with the calculated theoretical mass. nih.gov The molecular weight of the this compound building block itself is 770.87 g/mol . iris-biotech.deiris-biotech.de
Furthermore, tandem MS (MS/MS) is employed for sequence verification. By inducing fragmentation of the peptide backbone, a series of b- and y-ions are generated. The resulting fragmentation pattern allows for the confirmation of the amino acid sequence and can pinpoint the exact location of the modified arginine residue. The mass difference between adjacent fragment ions will correspond to a standard amino acid residue or, in this case, to the mass of the Arg(Boc,PEG(2)-NHBoc) residue. Challenges in analyzing arginine-rich peptides, such as resistance to collision-induced dissociation, can sometimes be overcome with specialized methods. chemrxiv.org
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic methods are central to both the purification of the final peptide and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. evitachem.com Reversed-phase HPLC (RP-HPLC) separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions.
Key aspects of HPLC for these peptides include:
Column: C18 columns are standard for peptide analysis. scienceopen.com
Mobile Phase: A gradient of water and an organic solvent (typically acetonitrile), both containing an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%), is used for elution. chemrxiv.orgrsc.org
Detection: UV detection, usually at 214 nm (peptide bond) and 280 nm (for aromatic residues like Trp, Tyr), is standard. If the N-terminal Fmoc group is retained, it can be detected around 300 nm. mdpi.com
The purity of the crude peptide is determined by integrating the peak area of the main product relative to the total area of all peaks in the chromatogram. High-purity starting materials, including the Fmoc-amino acids, are critical for achieving high-purity final peptides. merckmillipore.com The final product is often isolated using semi-preparative HPLC to achieve purities exceeding 95% or 98%. rsc.org
Interactive Table 2: Typical RP-HPLC Conditions for Peptide Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for separation based on hydrophobicity. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous component of the gradient. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic component of the gradient. |
| Gradient | 5% to 95% B over 20-40 min | Elutes peptides based on increasing hydrophobicity. |
| Flow Rate | 1.0 mL/min (Analytical) | Controls the speed of separation. |
| Detection | UV at 214/220 nm | Detects the peptide backbone. |
Advanced Methods for Confirmation of PEGylation and Functional Group Integrity
Beyond basic characterization, it is crucial to confirm that the PEGylation is present and that the protective Boc groups on the modified arginine side chain are intact post-synthesis (and prior to any intended deprotection step).
Confirmation of PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can be confirmed by several methods. wikipedia.org
Mass Spectrometry: As mentioned, MS provides definitive evidence. A successful PEGylation is indicated by a characteristic mass increase corresponding to the PEG moiety. For peptides containing Arg(Boc,PEG(2)-NHBoc), the mass spectrum will reflect the addition of this entire modified residue. Analysis of peptides with and without the modification clearly shows the mass shift. nih.gov
NMR Spectroscopy: The presence of the repeating ethylene (B1197577) oxide units (-CH₂-CH₂-O-) of the PEG linker generates distinct signals in the ¹H NMR spectrum, typically around 3.6 ppm, providing direct evidence of PEGylation. scienceopen.com
Functional Group Integrity: The acid-labile Boc protecting groups are designed to be stable during Fmoc-based SPPS but removed during final cleavage from the resin. Their integrity prior to this final step is vital.
HPLC Analysis: The presence of prematurely deprotected Boc groups would result in a more polar species, which would have a shorter retention time in RP-HPLC compared to the fully protected peptide. The appearance of such peaks can indicate issues with the synthesis conditions.
Mass Spectrometry: MS can detect the mass corresponding to the peptide that has lost one or both Boc groups (a mass difference of 100 Da per group), confirming their lability under incorrect conditions.
Stereochemical Purity Determination in this compound Containing Peptides
Maintaining the stereochemical integrity of the chiral L-amino acids during synthesis is paramount for the biological activity of the final peptide. The risk of racemization (conversion of the L-form to the D-form) is highest during the amino acid activation step in SPPS.
The stereochemical purity of the final peptide is heavily dependent on the quality of the initial building blocks. High-quality Fmoc-amino acids typically have an enantiomeric purity of ≥ 99.8%. merckmillipore.com
Methods for determining the stereochemical purity of the final peptide include:
Chiral Amino Acid Analysis: This is a destructive but definitive method. The purified peptide is hydrolyzed into its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed using gas chromatography (GC) or HPLC on a chiral stationary phase. This separates the L- and D-enantiomers of each amino acid, allowing for the quantification of any racemization that occurred during synthesis.
Enzymatic Digestion: The peptide can be subjected to digestion by stereospecific proteases. These enzymes will only cleave peptide bonds adjacent to L-amino acids. Resistance to cleavage at an expected site can indicate the presence of a D-amino acid. The resulting fragments can be analyzed by LC-MS.
By employing this comprehensive suite of analytical methodologies, researchers can ensure the quality, purity, and correct chemical structure of complex synthetic peptides containing the specialized this compound residue, which is fundamental for their reliable use in further applications.
Comparative Analysis and Future Directions
Comparison with Other Arginine Protecting Groups (e.g., Pmc, Pbf, di-Boc) and Their Synthetic Implications
The selection of an appropriate protecting group for the highly basic guanidinium (B1211019) side chain of arginine is critical in Fmoc-based solid-phase peptide synthesis (SPPS). The choice significantly impacts coupling efficiency, prevention of side reactions, and the conditions required for final deprotection. Commonly used protecting groups include sulfonyl-based groups like Pmc and Pbf, and the double-Boc protected variant, di-Boc.
Sulfonyl-Based Protecting Groups (Pmc and Pbf): The 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups are widely used. Pmc was developed as a more acid-labile alternative to earlier groups, removable with standard trifluoroacetic acid (TFA) cocktails. peptide.com However, its removal can be slow, especially in peptides containing multiple arginine residues, and it is known to cause significant alkylation of tryptophan residues during cleavage. peptide.compeptide.com The Pbf group is more acid-labile than Pmc, allowing for faster and cleaner deprotection with reduced tryptophan modification, making it the preferred choice in many cases, particularly for arginine-rich or tryptophan-containing peptides. peptide.compeptide.com A key drawback of these sulfonyl-type protecting groups is the potential for the protecting group to be transferred from arginine to tryptophan during acid-mediated cleavage. peptide.com
Di-Boc Protecting Group: The Nω,Nω'-bis-tert-butyloxycarbonyl (di-Boc or (Boc)₂) protected arginine was developed as an alternative. nih.gov While effective, this derivative is highly susceptible to δ-lactam formation during the amino acid activation step. nih.gov This intramolecular cyclization consumes the activated amino acid, leading to lower coupling yields and the potential for des-Arg deletion sequences in the final peptide. nih.govresearchgate.net Furthermore, Fmoc-Arg(Boc)₂-OH has shown limited stability in common SPPS solvents like N,N-dimethylformamide (DMF). nih.gov
Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH: This derivative differs fundamentally from the others. It is not merely a protected arginine but a bioisosteric replacement. iris-biotech.deiris-biotech.de The guanidine (B92328) group is chemically modified to a carbamoylguanidine, which is chemically stable and does not require a traditional protecting group that is removed during final cleavage. iris-biotech.deiris-biotech.de This modification lowers the basicity of the side chain (pKa ~8) while ensuring it remains protonated at physiological pH. iris-biotech.deiris-biotech.de Its primary synthetic implication is the direct incorporation of a functionalizable PEG linker into a peptide backbone at a specific arginine position, a feature not offered by Pmc, Pbf, or di-Boc.
Here is an interactive data table comparing the key features of these arginine protecting strategies:
| Feature | Pmc (Pentamethylchroman-sulfonyl) | Pbf (Pentamethyldihydrobenzofuran-sulfonyl) | di-Boc (Bis-Boc) | This compound |
| Protection Strategy | Sulfonyl-based, temporary protection | Sulfonyl-based, temporary protection | Carbamate-based, temporary protection | Permanent modification, bioisostere |
| Acid Lability | Moderate; requires extended TFA treatment peptide.com | High; more labile than Pmc peptide.com | High; removed by standard TFA cleavage nih.gov | N/A (Stable carbamoylguanidine structure) iris-biotech.deiris-biotech.de |
| Key Side Reaction | Tryptophan alkylation during cleavage peptide.com | Reduced tryptophan alkylation vs. Pmc peptide.compeptide.com | High propensity for δ-lactam formation nih.gov | Potential for lower coupling efficiency |
| Primary Application | General arginine protection in SPPS | Preferred for Trp-containing or multi-Arg peptides peptide.compeptide.com | Arginine incorporation in SPPS | Site-specific PEGylation and functionalization iris-biotech.deiris-biotech.de |
| Synthetic Implication | Risk of side products and incomplete deprotection | Improved yields and purity vs. Pmc peptide.com | Risk of deletion sequences due to lactam formation nih.gov | Introduces a stable, functionalizable linker |
Advantages and Limitations of this compound in Specific Research Contexts
The unique structure of this compound confers distinct advantages and limitations depending on the research application.
Advantages:
Site-Specific Functionalization: Its greatest advantage is the ability to introduce a reactive handle at a specific point in a peptide sequence. The terminal Boc-protected amine on the PEG linker can be deprotected and used for conjugation to reporter molecules (fluorophores, radioisotopes), affinity tags (biotin), or therapeutic payloads. iris-biotech.deiris-biotech.de
Bioisosterism: It serves as a bioisostere of arginine, maintaining a positive charge at physiological pH, which is often crucial for biological activity, such as receptor binding. iris-biotech.deiris-biotech.de This allows for peptide modification while potentially preserving its native interactions.
Improved Physicochemical Properties: The incorporated short PEG chain can enhance the solubility of hydrophobic peptides, a significant challenge in peptide synthesis and purification. nih.govacs.org PEGylation is a well-established strategy to improve the pharmacokinetic properties of peptide drugs, such as increasing their in vivo half-life. bachem.combiochempeg.com
Avoidance of Guanidinium Side Reactions: As the guanidinium group is permanently modified, side reactions typically associated with this functional group during synthesis or subsequent manipulations are avoided.
Limitations:
Altered Basicity and Structure: The carbamoylguanidine group is less basic than the native guanidinium group. iris-biotech.deiris-biotech.de While often acceptable, this could alter or diminish biological activity in contexts where the precise pKa and hydrogen-bonding capacity of arginine are critical.
Steric Hindrance: The bulky side chain may sterically hinder peptide folding or interaction with its biological target. The coupling reaction itself can be less efficient, sometimes requiring higher equivalents of the amino acid, elevated temperatures, and longer reaction times to achieve high yields. iris-biotech.deiris-biotech.de
Cost and Availability: As a specialized, complex building block, it is significantly more expensive than standard protected arginine derivatives, which can be a limiting factor for large-scale synthesis. researchgate.net
Non-natural Modification: The permanent modification means it is unsuitable for synthesizing native peptide sequences. Its use is exclusively for creating peptide analogs or conjugates.
Emerging Trends in Peptide Chemistry and Bioisosteric Design
The field of peptide chemistry is continuously evolving, driven by the demand for more sophisticated and effective peptide-based therapeutics and research tools. univie.ac.atnih.gov
Trends in Peptide Chemistry: A major trend is the synthesis of increasingly complex and longer peptides, which pushes the limits of conventional SPPS. acs.org This has led to the development of novel strategies to overcome challenges like peptide aggregation and low solubility during synthesis. mblintl.comnih.gov There is also a significant push towards "green" chemistry, focusing on the development of more sustainable and less hazardous coupling reagents and solvents to replace traditional ones like DMF. acs.org Furthermore, high-throughput synthesis methods and the creation of vast peptide libraries are accelerating the discovery of new lead compounds. univie.ac.at
Trends in Bioisosteric Design: Bioisosterism is a key strategy in medicinal chemistry to fine-tune the properties of a lead molecule to improve its efficacy, selectivity, metabolic stability, and pharmacokinetic profile. baranlab.org In peptide design, this involves replacing one or more amino acids with non-canonical or modified versions. The goal is to alter the peptide's form to improve its function. baranlab.org this compound is a prime example of this, replacing arginine to introduce new functionality. Other trends include constraining peptide conformation through cyclization or the incorporation of rigid motifs to enhance binding affinity and stability.
Potential for Novel Applications of PEGylated Arginine Derivatives in Chemical Biology
PEGylation is a powerful technique that confers many favorable properties to peptides, including increased solubility, protection from proteolytic degradation, and reduced immunogenicity. biochempeg.comresearchgate.netcreativepegworks.com The site-specific incorporation of a PEGylated arginine derivative opens up numerous possibilities in chemical biology.
Development of Peptide Probes: By attaching fluorescent dyes to the PEG linker, researchers can create high-affinity peptide receptor ligands for use in cellular imaging, flow cytometry, and receptor trafficking studies. iris-biotech.deiris-biotech.de
Enhanced Therapeutics: For peptide drugs, PEGylation can significantly extend their circulation half-life, reducing the required dosing frequency. bachem.combiochempeg.com A PEGylated arginine derivative could be used to optimize the pharmacokinetic profile of an arginine-dependent peptide therapeutic. For example, arginine-depleting enzymes used in cancer therapy are often PEGylated to increase their in vivo activity. nih.govnih.gov
Targeted Drug Delivery: The terminal functional group on the PEG chain can be used to attach cytotoxic drugs or other therapeutic agents. If the peptide sequence is designed to target a specific cell type (e.g., a cancer cell), this approach can be used for targeted drug delivery, concentrating the therapeutic effect where it is needed and reducing systemic toxicity.
Modulating Protein-Protein Interactions: The introduction of a bulky, flexible PEG chain at a critical arginine residue within a protein-protein interaction interface could serve as a tool to sterically block the interaction, providing a method to study or inhibit specific cellular pathways.
Unexplored Reactivity and Derivatization Opportunities for the Side Chain
The side chain of this compound is designed for derivatization at the terminus of the PEG linker. The core carbamoylguanidine group is intended to be chemically stable. iris-biotech.deiris-biotech.de However, the broader field of arginine chemistry suggests other potential avenues for modification, which could be adapted to similar complex derivatives in the future.
Direct Guanidinium Modification: While the native guanidinium group is a strong base, methods have been developed for its direct acylation in unprotected peptides using specialized reagents like Barton's base, which can overcome the high pKa. nih.gov Other strategies involve reacting the guanidine group with reagents like malondialdehyde to form stable pyrimidine rings, which alters the polarity and fragmentation behavior of the peptide. nih.gov
Conversion to Other Residues: The guanidino group of arginine can be chemically removed through hydrazinolysis, converting the arginine residue into an ornithine. rsc.org This transformation can be useful in mass spectrometry analysis by simplifying fragmentation patterns.
Future Derivatives: The current building block has a PEG(2) linker. Future iterations could involve longer or branched PEG chains to further enhance solubility or pharmacokinetic properties. creativepegworks.com The terminal Boc-protected amine could also be replaced with other orthogonal protecting groups or different reactive functionalities (e.g., an azide or alkyne for click chemistry), expanding the versatility of this building block for bioconjugation.
Challenges and Future Research Needs in Synthesizing Complex Peptide Building Blocks
The synthesis of novel building blocks like this compound and their incorporation into peptides are not without challenges.
Incorporation into Peptides: Complex building blocks can exhibit poor solubility or slow reaction kinetics during SPPS, leading to incomplete couplings. mblintl.com This necessitates careful optimization of synthesis protocols, which can increase time and reagent consumption. iris-biotech.deiris-biotech.de
Scale-Up and Manufacturing: The transition from lab-scale synthesis to large-scale manufacturing for therapeutic applications presents significant hurdles. The cost of raw materials, the complexity of the synthesis, and potential regulatory requirements for novel intermediates are all major considerations. acs.orggrace.com
Future Research Needs: There is a continuing need for more efficient and robust synthetic methodologies for both the creation of novel building blocks and their incorporation into peptides. Research into new, highly efficient coupling reagents that minimize side reactions and work well with sterically hindered components is crucial. acs.org Additionally, developing a better understanding of how complex modifications affect peptide structure and function will be vital for the rational design of next-generation peptide therapeutics.
Q & A
Basic Research Questions
Q. What are the critical considerations for handling Fmoc-L-Arg(Boc,PEG(2)-NHBoc)-OH in solid-phase peptide synthesis (SPPS)?
- Methodological Answer:
- Protection Group Management: The Fmoc group protects the α-amino group during synthesis and is removed under basic conditions (e.g., 20% piperidine in DMF). The Boc groups on the arginine side chain and PEG(2)-NHBoc moiety require acidic cleavage (e.g., TFA) .
- Solubility Optimization: Dissolve in polar aprotic solvents like DMF or DMSO to ensure compatibility with SPPS protocols. PEG(2) enhances solubility but may require sonication for full dissolution .
- Coupling Efficiency: Use coupling reagents like HATU or HOBt with DIPEA to activate the carboxyl group. Monitor coupling completion via Kaiser or chloranil tests .
Q. How does the PEG(2)-NHBoc moiety influence peptide stability and purification?
- Methodological Answer:
-
Hydrophilicity: The PEG spacer reduces aggregation and improves solubility during synthesis, particularly for arginine-rich sequences prone to insolubility .
Fmoc-NH-PEG-Silane结构与应用00:43
-
Purification Challenges: Use reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to separate PEG-containing peptides from truncated sequences. Confirm purity via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can orthogonal protection strategies be designed for this compound in complex peptide architectures?
- Methodological Answer:
- Selective Deprotection: Use Fmoc (base-labile) for the α-amino group and Boc (acid-labile) for side chains. The PEG(2)-NHBoc group remains intact under both conditions, enabling sequential deprotection .
- Case Study: For multi-arginine peptides, employ Alloc or ivDde groups for selective side-chain modifications, followed by Pd-mediated deprotection to avoid Boc cleavage .
Q. What analytical techniques are most effective for characterizing PEGylated arginine derivatives?
- Methodological Answer:
- NMR Analysis: Use -NMR to track Fmoc deprotection efficiency. - and -NMR can resolve PEG spacer conformation and Boc group integrity .
- Mass Spectrometry: High-resolution ESI-MS identifies PEG-related adducts (e.g., +44 Da for ethylene glycol units). MALDI-TOF is less reliable due to PEG heterogeneity .
- Chromatography: SEC-MALS (size-exclusion chromatography with multi-angle light scattering) quantifies PEG-induced hydrodynamic volume changes .
Q. How do environmental conditions (pH, temperature) affect the stability of this compound during storage?
- Methodological Answer:
- Storage Protocol: Store at -20°C under argon to prevent hydrolysis of Boc groups. Avoid prolonged exposure to moisture or light, which accelerates Fmoc degradation .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. PEG(2) may mitigate hygroscopicity compared to non-PEGylated analogs .
Experimental Design & Troubleshooting
Q. How to resolve low coupling yields when incorporating this compound into hydrophobic peptide sequences?
- Methodological Answer:
- Solvent Optimization: Switch to DMSO/NMP mixtures (3:1) to enhance solubility. Add chaotropic agents (e.g., 6 M urea) for highly aggregated sequences .
- Double Coupling: Repeat coupling steps with fresh reagents. Use microwave-assisted synthesis (50°C, 10 min) to improve reaction kinetics .
Q. What strategies minimize side reactions during Boc deprotection of PEG(2)-NHBoc in acidic conditions?
- Methodological Answer:
- Acid Selection: Use TFA with scavengers (e.g., triisopropylsilane, HO) to suppress carbocation formation. Avoid HCl/dioxane, which may cleave PEG linkages .
- Kinetic Monitoring: Track deprotection via -NMR (disappearance of Boc tert-butyl signal at δ 1.4 ppm). Terminate reactions at 90% completion to minimize side reactions .
Data Contradiction Analysis
Q. Conflicting reports on PEG(2)-NHBoc’s impact on peptide bioactivity: How to reconcile discrepancies?
- Methodological Answer:
- Contextual Variables: Assess differences in model systems (e.g., in vitro vs. in vivo). PEG may enhance solubility but reduce cell membrane penetration, altering observed activity .
- Dose-Response Studies: Normalize bioactivity data to molar concentration (not mass) to account for PEG’s increased molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

